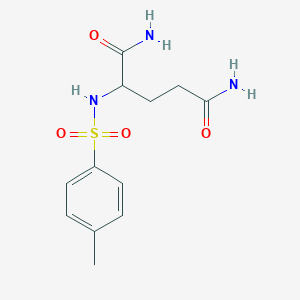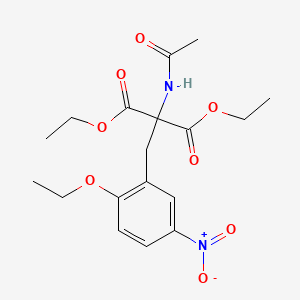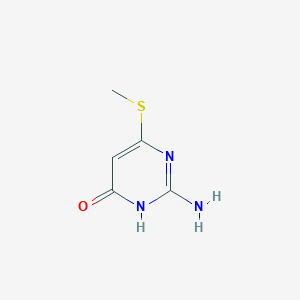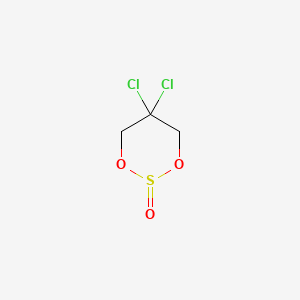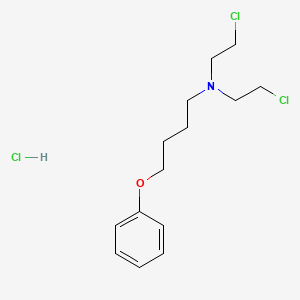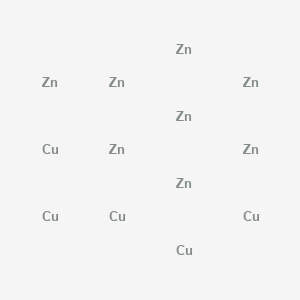
copper;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and zinc are two essential metals that form a variety of compounds and alloys, the most notable being brass. These metals are known for their significant roles in various industrial, biological, and chemical processes. Copper is renowned for its excellent electrical and thermal conductivity, while zinc is known for its ability to resist corrosion and its role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper and zinc compounds can be synthesized through various methods. One common method involves the reaction of copper and zinc salts with appropriate reagents. For example, copper zinc tin sulfide (Cu2ZnSnS4) thin films can be prepared using metal xanthates as precursor materials. . These precursors are then annealed at temperatures between 180 and 350°C to form nanocrystalline films.
Industrial Production Methods: In industrial settings, copper and zinc alloys such as brass are produced by melting and mixing the two metals in specific proportions. The molten mixture is then cast into desired shapes. The production of copper zinc tin sulfide thin films for solar cells involves chemical spray pyrolysis deposition, where the films are grown at an ideal substrate temperature of 643 K .
Chemical Reactions Analysis
Types of Reactions: Copper and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and displacement reactions. For instance, in a redox reaction, zinc can reduce copper ions to form zinc ions and copper metal: [ \text{2Zn} + \text{Cu}^{2+} \rightarrow \text{2Zn}^{2+} + \text{Cu} ] In this reaction, zinc is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and sodium hydroxide. The conditions for these reactions vary depending on the desired products. For example, the displacement reaction between copper and zinc sulfate occurs in an aqueous solution .
Major Products Formed: The major products formed from reactions involving copper and zinc include copper sulfate, zinc sulfate, and elemental copper. These products are used in various industrial and chemical applications.
Scientific Research Applications
Copper and zinc compounds have numerous scientific research applications. In chemistry, copper and zinc are used as catalysts in various reactions. Copper catalysts are particularly effective in hydrogenation reactions in the petrochemical industry . In biology, zinc plays a crucial role in enzyme function and protein synthesis, while copper is involved in electron transport and oxidative stress responses .
In medicine, copper and zinc compounds are being explored for their anticancer properties. Copper complexes can induce apoptosis in tumor cells through various mechanisms, including the generation of reactive oxygen species and inhibition of angiogenesis . Zinc compounds are also being studied for their potential to modulate immune responses and enhance wound healing .
Mechanism of Action
The mechanism of action of copper and zinc compounds involves their interactions with biomolecules and cellular pathways. Copper ions can bind to DNA and proteins, leading to the generation of reactive oxygen species and subsequent cell death . Zinc ions, on the other hand, modulate the bioavailability of ligands and the binding affinity of receptors, influencing intracellular signaling pathways .
Comparison with Similar Compounds
Copper and zinc compounds can be compared with other transition metal compounds, such as those of iron, nickel, and cobalt. Unlike copper and zinc, iron compounds are primarily involved in oxygen transport and storage in biological systems. Nickel and cobalt compounds are used in battery technologies and as catalysts in various chemical reactions. Copper and zinc compounds are unique in their combined ability to act as catalysts, biological regulators, and anticancer agents .
List of Similar Compounds:- Iron compounds
- Nickel compounds
- Cobalt compounds
- Manganese compounds
Conclusion
Copper and zinc compounds are versatile and essential in various scientific and industrial applications Their unique properties and mechanisms of action make them valuable in fields ranging from chemistry and biology to medicine and industry
Properties
CAS No. |
12054-32-9 |
|---|---|
Molecular Formula |
Cu5Zn8 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
copper;zinc |
InChI |
InChI=1S/5Cu.8Zn |
InChI Key |
RRGLJONTFULIOV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


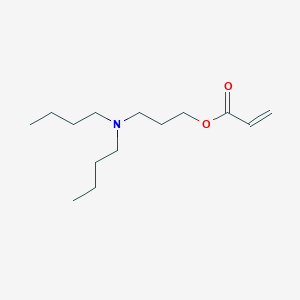
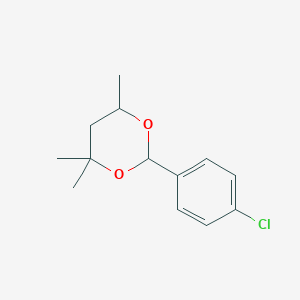
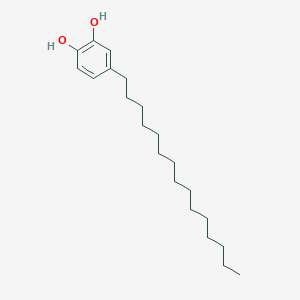
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
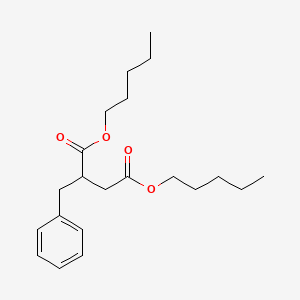
![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
